molecular formula C9H18ClNO2 B2994569 9-Oxa-2-azaspiro[5.5]undecan-5-ol;hydrochloride CAS No. 2253630-34-9

9-Oxa-2-azaspiro[5.5]undecan-5-ol;hydrochloride

Cat. No. B2994569
CAS RN: 2253630-34-9
M. Wt: 207.7
InChI Key: ICCHFGVNDYDBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for 9-Oxa-2-azaspiro[5.5]undecan-5-ol;hydrochloride is 1S/C9H17NO2.ClH/c11-8-1-4-10-7-9 (8)2-5-12-6-3-9;/h8,10-11H,1-7H2;1H . This indicates that the compound has a molecular weight of 207.7 .


Physical And Chemical Properties Analysis

9-Oxa-2-azaspiro[5.5]undecan-5-ol;hydrochloride is a powder at room temperature . It has a molecular weight of 207.7 .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of spiroaminals, including 9-Oxa-2-azaspiro[5.5]undecan-5-ol hydrochloride, has been extensively studied due to their presence in natural or synthetic products with significant biological activities. These compounds represent challenging targets for chemical synthesis because of their novel skeletons and potential applications in various fields (Sinibaldi & Canet, 2008).

Explorations into spirocyclic derivatives of ciprofloxacin, incorporating the 9-Oxa-2-azaspiro[5.5]undecan structure, have shown antibacterial activity against specific strains of bacteria, highlighting the therapeutic potential of such derivatives in antimicrobial therapy (Lukin et al., 2022).

Pharmacological Potential

Studies on spiro compounds with barbituric acid moieties converted into oxime derivatives reveal the synthetic versatility and potential pharmacological applications of these compounds in medicinal chemistry (Rahman et al., 2013).

Discovery of spirocyclic orally bioavailable urea inhibitors of soluble epoxide hydrolase (sEH) demonstrates the potential of 9-Oxa-2-azaspiro[5.5]undecan derivatives in developing new therapeutic agents for cardiovascular diseases, inflammation, and pain (Lukin et al., 2018).

Chemical Synthesis and Reagent Development

The development of new reagents for the preparation of Fmoc-amino acids showcases the utility of spiro compounds in synthetic organic chemistry, providing high yields and purity in the final products (Rao et al., 2016).

Enhanced reactivity of specific spirocyclic compounds in the Castagnoli-Cushman reaction with imines underscores the importance of the spiro structure in facilitating novel chemical transformations (Rashevskii et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

9-oxa-2-azaspiro[5.5]undecan-5-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c11-8-1-4-10-7-9(8)2-5-12-6-3-9;/h8,10-11H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCHFGVNDYDBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(C1O)CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Oxa-2-azaspiro[5.5]undecan-5-ol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.